Dimethyl Fumarate

Description

This compound is an agent indicated for the treatment of relapsing forms of multiple sclerosis. The mechanism of action of this compound in multiple sclerosis is not well understood. It is thought to involve this compound degradation to its active metabolite monomethyl fumarate (MMF) then MMF up-regulates the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway that is activated in response to oxidative stress. This compound is marketed under the brand name Tecfidera, and it was the third oral disease-modifying agent for multiple sclerosis approved by the FDA, following [fingolimod] and [teriflunomide]. Prior to its FDA approval, this compound had been used in Germany for treatment of psoriasis.

This compound, monomethyl fumarate and diroximel fumarate are antiinflammatory and immunomodulatory agents that are used to treat relapsing multiple sclerosis and have similar beneficial as well as adverse effects. This compound is associated with low rates of transient serum enzyme elevations during treatment, and with rare instances of clinically apparent liver injury with jaundice. There is limited clinical experience with monomethyl and diroximel fumarate and the risk of liver injury with their use remains unclear.

This compound has been reported in Arabidopsis thaliana with data available.

This compound is an orally bioavailable methyl ester of fumaric acid and activator of nuclear factor erythroid 2 [NF-E2]-related factor 2 (Nrf2, Nfe2l2), with potential neuroprotective, immunomodulating and radiosensitizing activities. Although the exact mechanism of action through which this compound exerts its neuroprotective and immunomodulatory effects have yet to be fully understood, upon oral administration, this compound is converted into its active metabolite monomethyl fumarate (MMF) and MMF binds to Nrf2. Subsequently, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE). This induces the expression of a number of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), sulfiredoxin 1 (Srxn1), heme oxygenase-1 (HO1, HMOX1), superoxide dismutase 1 (SOD1), gamma-glutamylcysteine synthetase (gamma-GCS), thioredoxin reductase-1 (TXNRD1), glutathione S-transferase (GST), glutamate-cysteine ligase catalytic subunit (Gclc) and glutamate-cysteine ligase regulatory subunit (Gclm); this also increases the synthesis of the antioxidant glutathione (GSH). The intraneuronal synthesis of GSH may protect neuronal cells from damage due to oxidative stress. This compound also appears to inhibit the nuclear factor-kappa B (NF-kB)-mediated pathway, modulates the production of certain cytokines and induces apoptosis in certain T-cell subsets. Its radiosensitizing activity is due to this agent's ability to bind to and sequester intracellular GSH, thereby depleting intracellular GSH and preventing its anti-oxidative effects. This enhances the cytotoxicity of ionizing radiation in hypoxic cancer cells. Nrf2, a leucine zipper transcription factor, plays a key role in redox homeostasis and cytoprotection against oxidative stress.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2013 and has 3 approved and 12 investigational indications.

A fumarate derivative that is used as a DERMATOLOGIC AGENT in the treatment of PSORIASIS and SKIN DISEASES. It also may be used as an IMMUNOSUPPRESSIVE AGENT in the treatment of MULTIPLE SCLEROSIS.

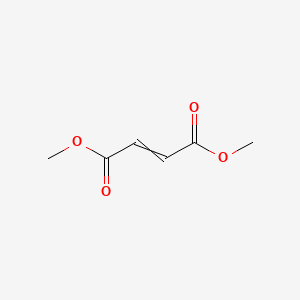

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCRTTXIJACKKU-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Record name | DIMETHYL FUMARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060787 | |

| Record name | Dimethyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Off-white crystalline solid; [Sigma-Aldrich MSDS], Solid, WHITE CRYSTALLINE POWDER. | |

| Record name | Dimethyl fumarate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL FUMARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

193 °C | |

| Record name | Dimethyl fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIMETHYL FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL FUMARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Highly soluble in water, Soluble in acetone, chloroform, Solubility in water, g/l: 1.6 (poor) | |

| Record name | Dimethyl fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIMETHYL FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL FUMARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.37 g/cu cm at 20 °C, 1.37 g/cm³, Relative density (water = 1): 1.4 | |

| Record name | DIMETHYL FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL FUMARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5 | |

| Record name | DIMETHYL FUMARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.83 [mmHg], negligible | |

| Record name | Dimethyl fumarate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL FUMARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White to off-white powder, Crystals | |

CAS No. |

624-49-7, 23055-10-9 | |

| Record name | Dimethyl fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl fumarate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl (E)-but-2-enedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023055109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethyl fumarate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl fumarate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl fumarate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO2303MNI2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL FUMARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

101.70 °C, 102 °C, 104 °C | |

| Record name | Dimethyl fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIMETHYL FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL FUMARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to Dimethyl Fumarate-Mediated Nrf2 Pathway Activation in Neurons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in neurons by dimethyl fumarate (DMF). It includes detailed signaling pathways, quantitative data from preclinical studies, and methodologies for key experiments.

Introduction: The Nrf2 Pathway and Neuroprotection

Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases.[1] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including antioxidant enzymes and detoxification proteins.[3][4]

This compound (DMF), an oral therapeutic approved for relapsing-remitting multiple sclerosis (MS), has demonstrated significant neuroprotective effects.[5][6] A primary mechanism of its action is the potent activation of the Nrf2 antioxidant response pathway.[7][8] This guide delves into the core mechanics of how DMF engages this pathway within neurons, offering a foundation for further research and therapeutic development.

Core Mechanism: DMF-Induced Nrf2 Activation

Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[3] Keap1 acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[3][9]

DMF is an electrophilic compound that can readily cross the blood-brain barrier.[10] Its mechanism of Nrf2 activation involves the following key steps:

-

Keap1 Modification: DMF, and its active metabolite monomethyl fumarate (MMF), are electrophiles that react with specific, highly reactive cysteine residues on the Keap1 protein through a process known as S-alkylation or succination.[6][9]

-

Nrf2 Stabilization: This covalent modification of Keap1 induces a conformational change that disrupts the Keap1-Nrf2 interaction, thereby inhibiting the ubiquitination and degradation of Nrf2.[11]

-

Nuclear Translocation: The stabilized Nrf2 protein accumulates in the cytoplasm and subsequently translocates to the nucleus.[5][11]

-

ARE Binding and Gene Transcription: In the nucleus, Nrf2 forms a heterodimer with small Maf (musculoaponeurotic fibrosarcoma) proteins. This complex then binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of Nrf2 target genes.[1][3]

-

Upregulation of Cytoprotective Genes: The binding of the Nrf2-Maf complex to AREs initiates the transcription of a battery of over 100 cytoprotective genes.[4] Key Nrf2 target genes in neurons include:

-

Antioxidant Enzymes: Heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), Catalase (CAT), and Superoxide Dismutase (SOD).[3][12]

-

Glutathione Homeostasis: Glutamate-cysteine ligase (GCL), which is the rate-limiting enzyme in glutathione (GSH) synthesis, and Glutathione S-transferases (GSTs).[3][13]

-

This upregulation of the cellular antioxidant machinery enhances the neuron's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress, thereby conferring neuroprotection.

Data Presentation: Quantitative Effects of DMF in Neuronal Models

The following tables summarize quantitative data from various studies investigating the effects of DMF on the Nrf2 pathway in neuronal cells and tissues.

Table 1: In Vitro Dose-Dependent Upregulation of Nrf2 Target Genes by DMF

| Cell Line | Treatment | Concentration | Target Gene | Fold Increase (mRNA) | Citation |

| SH-SY5Y (human neuroblastoma) | DMF (24h) | 30 µM | Nrf2 | ~2.5x vs. Aβ-treated | [10] |

| SH-SY5Y (human neuroblastoma) | DMF (24h) | 30 µM | MnSOD | ~2.0x vs. Aβ-treated | [10] |

| HT-22 (mouse hippocampal) | DMF (24h) | 10 µM | xCT | ~2.5x vs. control | [14] |

| HT-22 (mouse hippocampal) | DMF (24h) | 10 µM | NQO1 | ~2.0x vs. control | [14] |

| Primary Hippocampal Neurons | DMF (48h) | 20 µM | Gclc | ~2.0x vs. control | [15] |

| Primary Hippocampal Neurons | DMF (48h) | 20 µM | Hmox1 | ~3.0x vs. control | [15] |

Table 2: In Vivo Effects of Oral DMF Administration on Nrf2 Pathway in Mouse Brain

| Mouse Model | Treatment | Brain Region | Target Gene/Protein | Fold Increase | Citation |

| Wild-type | 100 mg/kg DMF (4h) | Cortex | Nqo1 mRNA | ~2.0x | [9] |

| Wild-type | 100 mg/kg DMF (4h) | Striatum | Hmox1 mRNA | ~1.5x | [9] |

| Wild-type | 300 mg/kg DMF (4h) | Cortex | Nqo1 mRNA | ~3.0x | [9] |

| Alzheimer's (AD) | DMF | Hippocampus | Nrf2 protein | Significantly increased vs. AD | [12] |

| Alzheimer's (AD) | DMF | Hippocampus | HO-1 protein | Significantly increased vs. AD | [12] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are standard protocols for assessing DMF-induced Nrf2 activation in neurons.

Western Blot for Nrf2 Nuclear Translocation

This protocol determines the relative amount of Nrf2 protein in the cytoplasm versus the nucleus.

-

Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y) at a density of 1x10⁶ cells per 100mm dish. Allow cells to adhere and grow to 70-80% confluency. Treat cells with DMF (e.g., 10-30 µM) or vehicle (DMSO) for specified time points (e.g., 4, 8, 24 hours).

-

Fractionation:

-

Wash cells with ice-cold PBS.

-

Scrape cells into a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, with protease inhibitors).

-

Incubate on ice for 15 minutes, then add a detergent (e.g., NP-40) and vortex vigorously to lyse the cell membrane.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

-

Resuspend the pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, with protease inhibitors).

-

Incubate on ice with intermittent vortexing for 30 minutes to lyse the nucleus.

-

Centrifuge at high speed for 10 minutes at 4°C. The supernatant is the nuclear fraction.

-

-

Protein Quantification: Determine protein concentration for both fractions using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Use primary antibodies for fractionation controls: a cytoplasmic marker (e.g., SOD1 or β-actin) and a nuclear marker (e.g., Lamin A/C or Fibrillarin).[16]

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ. An increase in the Nrf2 band in the nuclear fraction relative to the control indicates activation.

Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes

This protocol measures changes in the mRNA expression of Nrf2 target genes.

-

Cell Culture and Treatment: Treat neuronal cells with DMF as described in 4.1.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent according to the manufacturer's instructions.

-

RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., HMOX1, NQO1), and a SYBR Green or TaqMan master mix.

-

Run the reaction on a real-time PCR cycler.

-

Include primers for a housekeeping gene (e.g., ACTB, GAPDH) for normalization.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Results are typically presented as fold change relative to the vehicle-treated control group.

Broader Neuroprotective Consequences of Nrf2 Activation

The activation of the Nrf2 pathway by DMF initiates a cascade of downstream effects that collectively contribute to neuroprotection in various disease models, including those for Alzheimer's, Parkinson's, and Huntington's disease.[1][8]

-

Antioxidant Defense: The primary outcome is a fortified defense against oxidative stress through the neutralization of ROS and reduction of lipid peroxidation.[12]

-

Anti-inflammatory Effects: Nrf2 activation can suppress neuroinflammation. For example, it can inhibit the pro-inflammatory NF-κB pathway and reduce the production of pro-inflammatory cytokines in glial cells.[1][4]

-

Mitochondrial Homeostasis: Nrf2 activation has been shown to improve mitochondrial function and biogenesis, which is often impaired in neurodegenerative conditions.[15][17]

-

Proteostasis: The Nrf2 pathway can enhance cellular protein quality control mechanisms, including autophagy, which helps clear aggregated proteins that are hallmarks of many neurodegenerative diseases.[9]

Conclusion and Future Directions

This compound is a potent activator of the Nrf2 pathway in neurons, a mechanism central to its neuroprotective effects. By modifying Keap1 and allowing Nrf2 to orchestrate a robust antioxidant and anti-inflammatory response, DMF enhances neuronal resilience against the pathological stressors common in neurodegenerative diseases. While Nrf2 activation is a primary mechanism, evidence also suggests Nrf2-independent actions, such as direct modification of other proteins, may contribute to its therapeutic profile.[18][19]

For drug development professionals, the targeted activation of the Nrf2 pathway remains a highly promising strategy. Future research should focus on developing next-generation Nrf2 activators with improved specificity and safety profiles, and on further elucidating the complex interplay between Nrf2-dependent and -independent mechanisms in neuronal health and disease.

References

- 1. Antioxidant and Anti-inflammatory Effect of Nrf2 Inducer this compound in Neurodegenerative Diseases [mdpi.com]

- 2. Frontiers | The untapped potential of targeting NRF2 in neurodegenerative disease [frontiersin.org]

- 3. Nrf2 promotes neuronal cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Use of this compound as Microglia Modulator for Neurodegenerative Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Does Nrf2 help nerves to survive? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]

- 7. This compound Protects Neural Stem/Progenitor Cells and Neurons from Oxidative Damage through Nrf2-ERK1/2 MAPK Pathway | MDPI [mdpi.com]

- 8. This compound: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Repurposing the NRF2 Activator this compound as Therapy Against Synucleinopathy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound improves cognitive impairment and neuroinflammation in mice with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of this compound on neuroprotection and immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease | Journal of Neuroscience [jneurosci.org]

- 18. mdpi.com [mdpi.com]

- 19. Identification of Novel Protein Targets of this compound Modification in Neurons and Astrocytes Reveals Actions Independent of Nrf2 Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Therapeutic Evolution of Dimethyl Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl Fumarate (DMF), a simple ester of fumaric acid, has traversed a remarkable journey from a traditional herbal remedy to a cornerstone therapy for autoimmune diseases. Initially recognized for its efficacy in treating psoriasis, its therapeutic potential has expanded to include relapsing-remitting multiple sclerosis (MS). This in-depth technical guide elucidates the history, discovery, and mechanism of action of DMF as a therapeutic agent. It provides a comprehensive overview of the pivotal preclinical and clinical studies that have defined its role in modern medicine. This guide is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of its complex signaling pathways.

A Historical Perspective: From Folk Medicine to Pharmaceutical Staple

The story of this compound begins not in a modern laboratory, but in traditional European medicine. The herb Fumaria officinalis, commonly known as "earth smoke," from which fumaric acid derives its name, was used for centuries to treat skin conditions.[1] However, it was not until the mid-20th century that the therapeutic potential of fumaric acid esters (FAEs) was scientifically explored.

In 1959, the German chemist Walter Schweckendiek, who himself suffered from psoriasis, pioneered the use of FAEs for this debilitating skin disease.[2][3] This led to the development of the first commercially available FAE formulation, Fumaderm®, in Germany in 1994 for the treatment of severe psoriasis.[2][3][4][5] Fumaderm® is a mixture of DMF and three salts of monoethyl fumarate (MEF).[4] For many years, FAE therapy remained largely a German therapeutic specialty.

The recognition that DMF was the main active component of Fumaderm® spurred further research and development.[3] This culminated in the approval of Skilarence®, a formulation containing only DMF, for the treatment of moderate-to-severe plaque psoriasis in the European Union in 2017.[1][2][5]

A pivotal moment in the history of DMF was the observation that some psoriasis patients who also had multiple sclerosis (MS) experienced an improvement in their neurological symptoms while being treated with FAEs.[6] This serendipitous finding opened a new therapeutic avenue for DMF. Subsequent clinical research, spearheaded by Biogen, led to the development of an oral formulation of DMF, initially codenamed BG-12 and later branded as Tecfidera®. In 2013, Tecfidera® received FDA approval for the treatment of relapsing forms of multiple sclerosis, marking a significant advancement in MS therapy.[1][7][8][9]

Mechanism of Action: A Multi-Faceted Approach to Immunomodulation and Neuroprotection

The therapeutic efficacy of this compound stems from its pleiotropic mechanism of action, which involves both immunomodulatory and neuroprotective effects. While not fully elucidated, several key signaling pathways have been identified as being modulated by DMF and its active metabolite, monomethyl fumarate (MMF).[1]

The Nrf2-ARE Signaling Pathway: A Cornerstone of Cytoprotection

The most well-characterized mechanism of action of DMF is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[7][10][11][12] Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

DMF, being an electrophile, is thought to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[12] This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of a wide array of cytoprotective genes.[12] The upregulation of these genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1), enhances the cellular antioxidant capacity and protects against oxidative stress, a key pathological feature in both psoriasis and MS.[12]

Immunomodulatory Effects: Shifting the Balance

DMF and MMF exert profound immunomodulatory effects by influencing the activity and differentiation of various immune cells. A key mechanism is the inhibition of the pro-inflammatory nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) signaling pathway.[1][12] By inhibiting NF-κB, DMF reduces the production of pro-inflammatory cytokines, chemokines, and adhesion molecules that are central to the pathogenesis of autoimmune diseases.[12]

Furthermore, DMF has been shown to modulate T-cell differentiation, promoting a shift from a pro-inflammatory Th1 and Th17 phenotype towards a more anti-inflammatory Th2 phenotype.[1] It also appears to enhance the function of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[12]

HCAR2 Activation and Other Pathways

Monomethyl fumarate has been identified as an agonist of the hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A.[13] Activation of HCAR2 on immune cells, such as dendritic cells, is believed to contribute to the immunomodulatory effects of DMF.[11] However, HCAR2 activation in other cell types, like keratinocytes, has been linked to the common side effect of flushing.[8]

Key Preclinical and Clinical Evidence

The therapeutic approval of this compound for both psoriasis and multiple sclerosis was underpinned by a robust body of preclinical and clinical evidence.

Psoriasis: The BRIDGE Trial

The pivotal phase III clinical trial for the approval of Skilarence® (DMF) for psoriasis was the BRIDGE study. This randomized, double-blind, placebo-controlled, non-inferiority trial compared the efficacy and safety of DMF with Fumaderm® and a placebo.

Table 1: Key Efficacy and Safety Data from the BRIDGE Trial

| Endpoint (at Week 16) | DMF (LAS41008) (n=267) | Fumaderm® (n=273) | Placebo (n=131) |

| PASI 75 Response | 37.5% | 40.3% | 15.3% |

| PGA 'clear' or 'almost clear' | 33.0% | 37.4% | 13.0% |

| Most Common Adverse Events | Gastrointestinal events, Flushing | Gastrointestinal events, Flushing | - |

Data sourced from Mrowietz et al., 2017.[3]

Multiple Sclerosis: The DEFINE and CONFIRM Trials

The approval of Tecfidera® (DMF) for relapsing-remitting multiple sclerosis was based on two large, randomized, double-blind, placebo-controlled phase III trials: DEFINE (Determination of the Efficacy and Safety of Oral Fumarate in Relapsing-Remitting MS) and CONFIRM (Comparator and an Oral Fumarate in Relapsing-Remitting Multiple Sclerosis).

Table 2: Key Efficacy and Safety Data from the DEFINE and CONFIRM Trials (2-year results)

| Endpoint | DEFINE: DMF 240 mg BID vs. Placebo | CONFIRM: DMF 240 mg BID vs. Placebo |

| Annualized Relapse Rate (ARR) Reduction | 53% reduction (p<0.001) | 44% reduction (p<0.001) |

| Disability Progression Risk Reduction (12-week confirmed) | 38% reduction (p=0.005) | 21% reduction (p=0.25) |

| New or Newly Enlarging T2 Lesions | 71% reduction (p<0.001) | 71% reduction (p<0.001) |

| Gd+ Lesions | 90% reduction (p<0.001) | 74% reduction (p<0.001) |

| Most Common Adverse Events | Flushing, Gastrointestinal events | Flushing, Gastrointestinal events |

Data sourced from Gold et al., 2012 and Fox et al., 2012.[14][15][16][17][18]

The long-term safety and efficacy of DMF were further established in the ENDORSE extension study.[19]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research and development of this compound.

In Vitro Nrf2 Activation Assay by Western Blot

This protocol describes a method to assess the activation of the Nrf2 pathway in cultured cells treated with DMF.

Objective: To determine if DMF treatment leads to an increase in the protein levels of Nrf2 and its downstream target, HO-1.

Materials:

-

Cell line (e.g., human astrocytes, keratinocytes)

-

Cell culture medium and supplements

-

This compound (DMF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Nrf2, anti-HO-1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of DMF (e.g., 10, 25, 50 µM) or vehicle (DMSO) for a specified time (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Nrf2, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used animal model of multiple sclerosis to evaluate the therapeutic potential of new compounds.

Objective: To assess the ability of DMF to ameliorate the clinical signs of EAE in mice.

Materials:

-

C57BL/6 mice (female, 8-10 weeks old)

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

This compound (DMF)

-

Vehicle (e.g., 0.5% methylcellulose)

-

Gavage needles

Procedure:

-

EAE Induction:

-

On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

-

Administer PTX intraperitoneally on day 0 and day 2 post-immunization.[4]

-

-

Treatment:

-

Begin daily oral gavage of DMF (e.g., 30 or 100 mg/kg) or vehicle on the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

-

Data Analysis:

-

Plot the mean clinical scores over time for each group.

-

Calculate the mean maximal score and the cumulative disease score.

-

Perform statistical analysis (e.g., Mann-Whitney U test) to compare the treatment and vehicle groups.

-

Conclusion

The journey of this compound from a folk remedy to a first-line therapy for both psoriasis and multiple sclerosis is a testament to the power of scientific inquiry and clinical research. Its multifaceted mechanism of action, centered on the activation of the Nrf2 antioxidant pathway and profound immunomodulatory effects, has provided significant therapeutic benefits to patients with these chronic autoimmune diseases. The extensive preclinical and clinical data, including the pivotal BRIDGE, DEFINE, and CONFIRM trials, have firmly established its efficacy and safety profile. As research continues to unravel the intricate details of its molecular interactions, the full therapeutic potential of this remarkable small molecule may yet be further expanded. This technical guide provides a comprehensive resource for the scientific community to understand and build upon the foundational knowledge of this compound.

References

- 1. This compound Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Novel Protein Targets of this compound Modification in Neurons and Astrocytes Reveals Actions Independent of Nrf2 Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fumarates modulate microglia activation through a novel HCAR2 signaling pathway and rescue synaptic dysregulation in inflamed CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound treatment induces adaptive and innate immune modulation independent of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Novel potential pharmacological applications of this compound—an overview and update [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Delayed-release this compound and disability assessed by the Multiple Sclerosis Functional Composite: Integrated analysis of DEFINE and CONFIRM - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fumarates modulate microglia activation through a novel HCAR2 signaling pathway and rescue synaptic dysregulation in inflamed CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects Mediated by this compound on In Vitro Oligodendrocytes: Implications in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy and safety of delayed-release this compound in patients newly diagnosed with relapsing–remitting multiple sclerosis (RRMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical evaluation of this compound for the treatment of relapsing-remitting multiple sclerosis: efficacy, safety, patient experience and adherence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound in the treatment of relapsing–remitting multiple sclerosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Positive Results from Phase 3 CONFIRM Clinical Trial Show Efficacy and Safety of Oral BG-12 in Multiple Sclerosis | Biogen [investors.biogen.com]

- 18. scribd.com [scribd.com]

- 19. Safety and efficacy of delayed-release this compound in patients with relapsing-remitting multiple sclerosis: 9 years’ follow-up of DEFINE, CONFIRM, and ENDORSE - PMC [pmc.ncbi.nlm.nih.gov]

Dimethyl Fumarate and its role in cellular oxidative stress

An In-depth Technical Guide to Dimethyl Fumarate and its Role in Cellular Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (DMF) is an oral therapeutic agent approved for relapsing forms of multiple sclerosis (MS) and psoriasis.[1][2] Its primary mechanism of action is the modulation of cellular oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcriptional pathway.[1] Upon administration, DMF is rapidly hydrolyzed to its active metabolite, monomethyl fumarate (MMF).[3][4] Both DMF and MMF act as electrophiles that modify cysteine residues on the Nrf2 inhibitor protein, Keap1, disrupting the Keap1-Nrf2 complex.[1][5] This allows Nrf2 to translocate to the nucleus, bind to Antioxidant Response Elements (AREs), and initiate the transcription of a broad range of cytoprotective genes. This guide provides a detailed overview of DMF's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the core signaling pathways.

Mechanism of Action: The Nrf2-ARE Pathway

Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and proteasomal degradation.[1] Oxidative or electrophilic stress disrupts this equilibrium.

DMF and its active metabolite MMF are electrophilic compounds that react with specific, highly reactive cysteine sensors on Keap1.[1][5][6] This covalent modification induces a conformational change in Keap1, liberating Nrf2 from its inhibitory binding.[1] Once freed, Nrf2 translocates into the nucleus, where it heterodimerizes with small Maf proteins and binds to ARE sequences in the promoter regions of its target genes.[1]

This binding event drives the transcription of numerous antioxidant and cytoprotective genes, including:

-

NAD(P)H quinone dehydrogenase 1 (NQO1): A critical enzyme in the detoxification of quinones and reduction of oxidative stress.[1][2]

-

Heme oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, exerting potent antioxidant and anti-inflammatory effects.[1][2][5]

-

Glutathione S-transferases (GSTs): A family of enzymes involved in the detoxification of a wide range of endogenous and exogenous electrophilic compounds.[1]

-

Enzymes for Glutathione (GSH) Synthesis: Nrf2 activation upregulates the machinery for producing GSH, the most abundant endogenous antioxidant in the cell.[7]

Beyond the Nrf2 pathway, DMF also exerts immunomodulatory effects by inhibiting the pro-inflammatory Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, thereby reducing the expression of pro-inflammatory cytokines.[1][2]

Caption: The Nrf2 signaling pathway activated by this compound (DMF).

Quantitative Data Summary

Preclinical & In Vitro Data

The following table summarizes representative data from in vitro studies investigating the molecular effects of DMF.

| Parameter Measured | Cell Type | DMF Concentration | Result | Reference |

| Nrf2/HO-1 Pathway Activation | Human Retinal Endothelial Cells (HREC) | 10 µM (6h) | Increased Nrf2 protein levels and HO-1 expression. | [5] |

| Intracellular ROS Levels | Human Retinal Endothelial Cells (HREC) | 50 µM (6h) | Statistically significant decrease in ROS levels. | [8] |

| Nrf2 Target Gene Expression | Dorsal Root Ganglia | 35 µM (24h) | Increased expression of Nrf2, HO-1, NQO-1, TXNRD, GstA1. | [9] |

| Cytoprotection | Rat Primary Striatal Cells | 10 µM | Markedly prevented hydrogen peroxide-induced cytotoxicity. | [10] |

| Nrf2/DJ-1 Axis | Cancer Cell Lines | >25 µM | Caused oxidative stress and cytotoxicity, decreased Nrf2 translocation. | [11] |

Clinical Trial Data (Multiple Sclerosis)

Data from the pivotal Phase 3 DEFINE and CONFIRM studies, and their long-term extension study ENDORSE, demonstrate the clinical efficacy and safety of DMF (240 mg twice daily).

| Efficacy Endpoint | Study Population | Treatment Group | Result | Reference |

| Annualized Relapse Rate (ARR) | Overall (ENDORSE, up to 13 yrs) | Continuous DMF | Maintained a low ARR of 0.143. | [12][13] |

| Overall (ENDORSE, up to 13 yrs) | Placebo to DMF Switch | ARR decreased from 0.330 (placebo) to 0.151 (on DMF). | [12][13] | |

| Young Adults (18-29 yrs) | DMF (vs. Placebo) | Model-based ARR of 0.24 vs. 0.56 for placebo over 2 years. | [14][15] | |

| Disability Progression | Overall (ENDORSE, up to 10 yrs) | Continuous DMF | 72% had no 24-week confirmed disability progression. | [12][13] |

| Young Adults (~7 yrs) | Continuous DMF | 81% had no confirmed disability progression. | [15] | |

| MRI Lesions (vs. Placebo) | DEFINE/CONFIRM | DMF | Significant reduction in new or enlarging T2 and Gd-enhancing lesions. | [16] |

| Nrf2 Pathway Activation | DEFINE/CONFIRM | DMF | Statistically significant induction of NQO1 gene expression in whole blood. | [17] |

| Safety & Tolerability Endpoint | Study Population | Incidence in DMF Group | Incidence in Placebo Group | Reference |

| Flushing | Integrated (DEFINE/CONFIRM) | 45% | 8% | [16] |

| Gastrointestinal Events | Integrated (DEFINE/CONFIRM) | 40% | 31% | [16] |

| Lymphocyte Count Reduction | DEFINE/CONFIRM | ~30% decrease in the first year, then plateaued. | N/A | [16] |

| Discontinuation due to AEs | ENDORSE (long-term) | 14% | N/A | [13] |

Key Experimental Protocols

Protocol 1: Nrf2 Activation - ARE Reporter Gene Assay

This assay quantifies the ability of a compound to activate the Nrf2 pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an ARE promoter.[18]

-

Objective: To measure DMF-induced activation of ARE-driven gene transcription.

-

Materials:

-

AREc32 cells (a stable MCF-7-derived cell line with an ARE-luciferase reporter construct).[18]

-

Cell culture medium, fetal bovine serum, and antibiotics.

-

96-well clear-bottom white plates.

-

This compound (DMF).

-

Phosphate-buffered saline (PBS).

-

Luciferase lysis buffer and substrate (e.g., Promega Luciferase Assay System).

-

Luminometer.

-

-

Procedure:

-

Cell Seeding: Seed AREc32 cells into a 96-well plate at a density of 1.2 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[18]

-

Treatment: Prepare serial dilutions of DMF in culture medium. Remove the old medium from the cells and add 100 µL of the DMF-containing medium to the respective wells. Include vehicle-only wells as a negative control and a known Nrf2 activator like tert-butylhydroquinone (tBHQ) as a positive control.

-

Incubation: Incubate the treated cells for 24 hours.[18]

-

Cell Lysis: Discard the medium and wash the cells once with PBS. Add 20 µL of luciferase lysis buffer to each well and perform one freeze-thaw cycle to ensure complete lysis.[18]

-

Measurement: Transfer the cell lysate to a white 96-well plate. Add 100 µL of luciferase substrate to each well and immediately measure the luminescence using a luminometer.[18]

-

-

Data Analysis: Normalize the luminescence reading of each treatment to a control protein concentration or cell number. Express the results as a fold increase in luciferase activity over the vehicle-treated control cells.

Caption: Experimental workflow for an Nrf2/ARE luciferase reporter assay.

Protocol 2: Measurement of Cellular Oxidative Stress - DCFH-DA Assay

This protocol measures intracellular reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[19][20]

-

Objective: To quantify changes in intracellular ROS levels following DMF treatment.

-

Materials:

-

Cells of interest (e.g., HRECs, neurons).

-

Cell culture plates (e.g., 6-well plates).

-

DCFH-DA probe stock solution (in DMSO).

-

H₂O₂ (as a positive control for ROS induction).

-

Flow cytometer or fluorescence microscope.

-

-

Procedure:

-

Cell Culture & Treatment: Culture cells to the desired confluency. Treat with DMF at various concentrations for the desired time period (e.g., 6 hours). Include positive (H₂O₂) and negative (vehicle) controls.

-

Probe Loading: After treatment, remove the medium and wash the cells with warm PBS. Add culture medium containing 5-10 µM DCFH-DA and incubate for 30 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

-

Cell Harvesting (for Flow Cytometry): Detach cells using trypsin, neutralize, and resuspend in PBS.

-

Fluorescence Measurement:

-

Flow Cytometry: Analyze the cells on a flow cytometer, exciting at ~488 nm and measuring emission at ~525 nm. Record the mean fluorescence intensity (MFI).[19]

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope using a standard FITC filter set and capture images for qualitative or quantitative analysis.[19]

-

-

-

Data Analysis: The fluorescence intensity is directly proportional to the amount of intracellular ROS. Compare the MFI of DMF-treated samples to the vehicle control to determine the relative change in ROS levels.

Caption: Logical relationship between oxidative stress and its measurement methods.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Frontiers | Novel potential pharmacological applications of this compound—an overview and update [frontiersin.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. neurology.org [neurology.org]

- 8. This compound Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. P08 Analysis of Nrf2-downstream targets after fumarate treatment in dorsal root ganglia—an anti-inflammatory therapy in neurodegenerative disease?! | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]

- 10. Protective Effect of this compound on an Oxidative Stress Model Induced by Sodium Nitroprusside in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Controls the NRF2/DJ-1 Axis in Cancer Cells: Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Long-term safety and efficacy of this compound for up to 13 years in patients with relapsing-remitting multiple sclerosis: Final ENDORSE study results - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Long-term safety and efficacy of this compound for up to 13 years in patients with relapsing-remitting multiple sclerosis: Final ENDORSE study results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy of this compound in Young Adults with Relapsing-Remitting Multiple Sclerosis: Analysis of the DEFINE, CONFIRM, and ENDORSE Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy of this compound in Young Adults with Relapsing-Remitting Multiple Sclerosis: Analysis of the DEFINE, CONFIRM, and ENDORSE Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clinical evaluation of this compound for the treatment of relapsing-remitting multiple sclerosis: efficacy, safety, patient experience and adherence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release this compound in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nrf2/ARE activation assay [bio-protocol.org]

- 19. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]

- 20. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

The Pleiotropic Anti-Inflammatory Mechanisms of Dimethyl Fumarate: A Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Fumarate (DMF) is an oral therapeutic agent approved for the treatment of relapsing-remitting multiple sclerosis (RRMS) and psoriasis. Its clinical efficacy is attributed to a complex and pleiotropic mechanism of action that intersects with key inflammatory and cellular stress-response pathways. This technical guide provides an in-depth exploration of the primary molecular targets of DMF and its active metabolite, monomethyl fumarate (MMF), focusing on their roles in modulating inflammatory processes. We will delve into the direct and indirect interactions of these fumarates with cellular components, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Molecular Targets and Pathways

The anti-inflammatory and cytoprotective effects of DMF are not mediated by a single mechanism but rather by the concerted modulation of several key cellular pathways. These can be broadly categorized into Nrf2-dependent and Nrf2-independent mechanisms.

Activation of the Nrf2 Antioxidant Response Pathway

A cornerstone of DMF's mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[1] Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

DMF, being an electrophilic α,β-unsaturated carbonyl compound, covalently modifies specific cysteine residues on Keap1 via a Michael addition reaction.[2] This modification, termed succination, induces a conformational change in Keap1, leading to the dissociation of Nrf2.[2] Liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This results in the upregulation of a battery of cytoprotective and antioxidant enzymes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).[3][4]

Inhibition of the NF-κB Pro-Inflammatory Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that governs the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The anti-inflammatory properties of DMF are, in part, due to its ability to inhibit the NF-κB signaling cascade.[5][6]

Studies have demonstrated that DMF can directly and covalently modify the p65 (RelA) subunit of NF-κB at cysteine 38.[7] This modification prevents the nuclear translocation of p65, thereby inhibiting its ability to bind to DNA and drive the transcription of pro-inflammatory genes.[7] This inhibitory effect of DMF on the NF-κB pathway has been shown to be independent of its effects on the Nrf2 pathway.[8]

Agonism of the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A)

The primary active metabolite of DMF, monomethyl fumarate (MMF), is a potent agonist of the hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A.[9] HCAR2 is a G protein-coupled receptor expressed on various immune cells, including neutrophils, monocytes, and dendritic cells.[2]

Activation of HCAR2 by MMF is thought to contribute to the anti-inflammatory effects of DMF by reducing the infiltration of neutrophils and other immune cells into sites of inflammation.[2] This is achieved, in part, by interfering with neutrophil adhesion to endothelial cells and their chemotaxis.[2] In dendritic cells, HCAR2 activation can modulate their maturation and cytokine production, leading to a shift towards a more anti-inflammatory phenotype.

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Aerobic Glycolysis

Activated immune cells undergo a metabolic reprogramming, shifting towards aerobic glycolysis to support their pro-inflammatory functions. DMF and MMF have been shown to target a key enzyme in this pathway, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1]

Through a process of succination, DMF and MMF covalently modify the catalytic cysteine residue of GAPDH, leading to its irreversible inactivation.[1] This inhibition of GAPDH activity disrupts the glycolytic flux in activated immune cells, thereby impairing their ability to produce inflammatory mediators.[5] This metabolic modulation represents a significant component of DMF's immunomodulatory effects.

Quantitative Data on DMF's Molecular Interactions

The following tables summarize key quantitative data regarding the interaction of DMF and MMF with their molecular targets.

Table 1: Inhibition of NF-κB Pathway and Cell Viability by DMF

| Parameter | Cell Line / System | Value | Reference |

| IC50 for Mammosphere Inhibition | Breast Cancer Cell Lines | ~20 µM | [1] |

| IC50 for Cell Viability (24h) | Cutaneous T-cell Lymphoma | 38.24 µM | [6] |

| IC50 for Cell Viability (48h) | Cutaneous T-cell Lymphoma | 24 µM | [6] |

Table 2: Modulation of Nrf2 Target Gene Expression by DMF

| Gene | Cell Type / Model | DMF Concentration / Dose | Fold Induction | Reference |

| NQO1, HMOX1, GCLC, SRXN1 | Human Astrocytes | 6 µg | Greater than MEF | |

| Nqo1, Osgin1, Hmox1 | Mouse Cortex | 100 mg/kg | 2-3 fold | |

| Nrf2, Catalase, SOD1, NQO1 | Mouse Ovary | 20 mg/kg | 1.4-1.9 fold |

Table 3: Inhibition of Enzymes by DMF

| Enzyme | Parameter | Value | Reference |

| GAPDH | Inhibition Kinetics | Determined by Kitz-Wilson method (irreversible) | [5] |

| UbcH7 (E2 conjugating enzyme) | IC50 | < 10 µM | |

| p90 Ribosomal S6 Kinase 2 (RSK2) | IC50 | ~225 µM |

Table 4: Modulation of T-cell Cytokine Production by DMF

| Cytokine | T-cell Subset | Effect of DMF Treatment | Reference |

| IL-17, IFN-γ | CD4+ T-cells | Decrease | |

| IL-4 | CD4+ T-cells | Increase | |

| IL-17 | CD8+ T-cells (Tc17) | Suppression | [3] |

| IL-10 | CD4+ and CD8+ T-cells in mesenteric lymph nodes | Increase |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the molecular targets of DMF.

Protocol 1: Immunofluorescence for NF-κB p65 Nuclear Translocation

Objective: To visualize and quantify the effect of DMF on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation.

Methodology:

-

Cell Culture and Treatment: Culture adherent cells (e.g., MCF-7 breast cancer cells or bone marrow-derived dendritic cells) on glass coverslips in a 6-well plate. Pre-treat cells with DMF (e.g., 50-70 µM) for a specified duration (e.g., 2 hours) before stimulating with an inflammatory agent like TNF-α (e.g., 10 ng/mL) or LPS (e.g., 100 ng/mL) for a short period (e.g., 15-60 minutes).

-

Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature. Subsequently, permeabilize the cells with a detergent-based buffer (e.g., 0.1-0.5% Triton X-100 in PBS or ice-cold methanol) for 5-10 minutes to allow antibody access to intracellular proteins.

-

Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking solution (e.g., 1-10% normal goat serum in PBS) for at least 1 hour at room temperature.

-

Antibody Incubation: Incubate the cells with a primary antibody specific for NF-κB p65 (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature. After washing with PBS, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Nuclear Staining and Mounting: Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst 33258 for 10 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence or confocal microscope. Capture images of the p65 staining (e.g., green fluorescence) and the nuclear stain (e.g., blue fluorescence). Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm using image analysis software.

Protocol 2: Mass Spectrometry for Identification of Succinated Proteins

Objective: To identify proteins that are covalently modified by DMF through succination of cysteine residues.

Methodology:

-

Cell/Tissue Lysis and Protein Extraction: Treat cells or tissues with DMF. Lyse the cells or homogenize the tissues in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Digestion: Reduce the disulfide bonds in the protein sample with DTT and alkylate the free cysteines with iodoacetamide. Digest the proteins into peptides using a protease such as trypsin.

-

Enrichment of Succinated Peptides (Optional but Recommended): To enhance the detection of low-abundance succinated peptides, an enrichment step can be performed using antibodies that specifically recognize S-(2-succinyl)cysteine.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the peptides by reverse-phase liquid chromatography and analyze them using a high-resolution mass spectrometer (e.g., an Orbitrap). The mass spectrometer will be operated in data-dependent acquisition mode, where it first performs a full scan (MS1) to measure the mass-to-charge ratio of the intact peptides, followed by fragmentation of the most abundant peptides (MS2) to obtain sequence information.

-

Data Analysis: Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Sequest, Mascot). Specify the succination of cysteine (+116.01 Da for MMF modification, or +130.03 Da for DMF modification) as a variable modification. The search results will provide the identity of the modified proteins and the specific cysteine residues that are succinated.

Protocol 3: GAPDH Enzyme Activity Assay

Objective: To measure the effect of DMF on the enzymatic activity of GAPDH.

Methodology:

-

Sample Preparation: Prepare cell or tissue lysates as described in the mass spectrometry protocol. The assay can also be performed with purified recombinant GAPDH.

-

Assay Principle: The activity of GAPDH is typically measured by monitoring the reduction of NAD+ to NADH, which can be detected by an increase in absorbance at 340 nm. A coupled enzyme reaction is often used where the product of the GAPDH reaction is further metabolized, leading to the production of a colored or fluorescent product.

-

Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), the substrate for GAPDH (glyceraldehyde-3-phosphate), and NAD+.

-

Measurement: Add the cell lysate or purified enzyme to the reaction mixture and immediately start measuring the change in absorbance at 340 nm or the formation of the colored/fluorescent product over time using a microplate reader.

-

Data Analysis: The rate of the reaction (change in absorbance or fluorescence per unit time) is proportional to the GAPDH activity. Compare the activity in DMF-treated samples to that of untreated controls to determine the extent of inhibition.